N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
N-[5-(Acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic small molecule featuring a 4-oxo-1,4-dihydroquinoline core substituted at the 3-position with a carboxamide group. The carboxamide moiety is linked to a 5-acetylamino-2-methoxyphenyl aromatic ring, which confers distinct electronic and steric properties to the molecule.
Properties
Molecular Formula |
C19H17N3O4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c1-11(23)21-12-7-8-17(26-2)16(9-12)22-19(25)14-10-20-15-6-4-3-5-13(15)18(14)24/h3-10H,1-2H3,(H,20,24)(H,21,23)(H,22,25) |
InChI Key |
HDIMFSUWXDIJFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps:
Formation of the Dihydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Acetylamino Group: This step involves the acetylation of an amino group using acetic anhydride or acetyl chloride.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.
Substitution: The methoxy and acetylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce dihydroquinoline derivatives with hydroxyl or amino groups.
Scientific Research Applications
Drug Development
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals. Its applications in drug development include:
- Antitumor Activity : Research indicates that derivatives of the compound exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the quinoline structure can enhance its activity against breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival .
- Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial strains, including resistant strains. The acetylamino group is thought to enhance its interaction with bacterial cell walls, leading to increased permeability and cell death. This has been particularly noted in studies focusing on Gram-positive bacteria .
Biochemical Probes
N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide serves as a valuable biochemical probe in various assays:
- Binding Studies : The compound has been utilized in X-ray fluorescence spectrometry to study binding events between chemicals and biological receptors. This application is crucial for understanding the selectivity and affinity of new drug candidates .
- Cell Signaling Pathways : It has been employed to elucidate mechanisms within cellular signaling pathways. By acting as a selective inhibitor of certain protein kinases, researchers can map out downstream effects and identify potential therapeutic targets in diseases such as cancer and diabetes .
Case Study 1: Anticancer Activity
In a recent study published in Cancer Research, this compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The study concluded that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of the compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL, indicating strong antimicrobial activity. The authors suggested that further structural optimization could enhance its efficacy and reduce toxicity .
Data Tables
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: 4-Oxo-1,4-Dihydroquinoline Derivatives
The 4-oxo-1,4-dihydroquinoline scaffold is a common structural motif in medicinal chemistry. Key analogs include:
Key Observations :
- Substituent Effects: The target compound’s 5-acetylamino-2-methoxyphenyl group balances moderate hydrophilicity (from acetylamino) with lipophilicity (methoxy), contrasting with the high lipophilicity of bis(trimethylsilyl) derivatives or the polar dimethoxy analogs .
- Pharmacological Relevance : CFTR modulators like deutivacaftor and the bis(trimethylsilyl) analog highlight the importance of bulky substituents (e.g., tert-butyl, trimethylsilyl) in enhancing protein binding.
Comparison of Yields :
- Adamantyl-substituted analogs (e.g., compound 47) achieved yields >70% using optimized coupling conditions .
- Dimethoxy derivatives (e.g., CAS 946203-92-5) require chromatographic purification due to moderate yields (~50–60%) .
Physicochemical Properties
Biological Activity
N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- CAS Number : 1219588-94-9
The compound exhibits its biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in inflammatory pathways, which may contribute to its therapeutic effects in conditions characterized by excessive inflammation .
- Interaction with Receptors : The methoxy and acetylamino groups enhance binding affinity to various receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress and related damage .
Anticancer Properties
Research indicates that this compound has significant anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In animal models of arthritis, administration of this compound resulted in reduced swelling and pain, suggesting a potential role in treating inflammatory disorders .
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties against certain bacterial strains, indicating its potential as an alternative therapeutic agent for infections resistant to conventional antibiotics .
Case Studies
- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that the compound significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism was linked to the downregulation of the NF-kB pathway, which is often overactive in cancer cells .
- Inflammation Model : In a controlled study involving rats with induced arthritis, treatment with this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 compared to untreated controls .
- Antimicrobial Activity Assessment : A recent assessment demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating bacterial infections .
Data Summary
Q & A
Q. What are the recommended synthetic routes and purification strategies for synthesizing N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted quinoline precursors and activated acylating agents. For example, analogs like CB2 agonists (e.g., compound 30 in ) were synthesized via coupling of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with appropriate amines under reflux in ethanol. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/DMF mixtures .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions (e.g., acetyl, methoxy, and quinoline protons) .
- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., C=O at ~1650–1700 cm, NH stretching at ~3300 cm) .
- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns to assess purity (>95%) .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
- Methodological Answer :
- Receptor Binding Assays : For cannabinoid receptor selectivity (e.g., CB2 vs. CB1), use radiolabeled ligands (e.g., ) and transfected HEK-293 cells .
- Cell Viability Assays : Test antiproliferative effects via MTT assays on cancer cell lines (e.g., HepG2, MCF-7), comparing IC values to reference drugs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Methodological Answer :
- Substituent Variation : Modify the 5-acetylamino and 2-methoxyphenyl groups to assess impact on receptor binding. For example, replacing methoxy with bulkier tert-butyl groups (as in ivacaftor analogs) enhanced CFTR potentiation .
- Molecular Docking : Use software like AutoDock Vina to predict interactions with target receptors (e.g., CB2’s hydrophobic pocket or CFTR’s transmembrane domains) .
Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in murine models), metabolic pathways (via liver microsomes), and bioavailability using LC-MS/MS .
- Formulation Optimization : Address poor solubility (common with quinoline derivatives) using co-solvents (e.g., PEG-400) or lipid-based nanocarriers .
Q. What experimental designs validate its mechanism of action in disease models (e.g., cystic fibrosis)?
- Methodological Answer :
- Electrophysiology : Ussing chamber assays on CFTR-expressing epithelial cells (e.g., FRT cells) to measure chloride ion transport potentiation .
- Gene-Edited Models : Use CRISPR-Cas9-modified cell lines with specific CFTR mutations (e.g., G551D or ΔF508) to test mutation-dependent efficacy .
Q. How can molecular modeling explain conflicting binding affinity data across receptor subtypes?
- Methodological Answer :
- Comparative Dynamics Simulations : Run MD simulations on CB1 vs. CB2 receptors to identify divergent binding pocket conformations. For example, compound 30 showed stronger hydrogen bonding with CB2’s Ser compared to CB1 .
Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing dose-response curves in functional assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC and Hill coefficients .
- Outlier Detection : Use Grubbs’ test to exclude anomalous replicates in GTPγS binding assays .
Q. How to address discrepancies in cytotoxicity profiles across cell lines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
